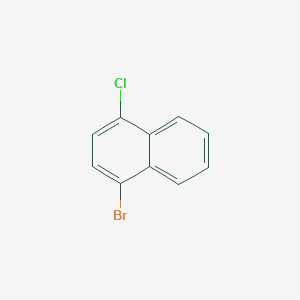

1-Bromo-4-chloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJECZACFHDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395843 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53220-82-9 | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies

General Principles of Halogenated Naphthalene (B1677914) Synthesis

The creation of carbon-halogen (C-X) bonds on a naphthalene scaffold can be achieved through several key reaction types.

Electrophilic aromatic substitution is a primary method for introducing halogen atoms to the naphthalene ring. Naphthalene is more reactive than benzene (B151609) and can often be halogenated without a Lewis acid catalyst, though they are sometimes used to increase the reaction rate and control selectivity. docbrown.infoumanitoba.ca The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). Attack at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) because the resulting arenium ion is better stabilized by resonance, allowing one of the aromatic rings to remain intact. chemicalbook.com

For an already substituted naphthalene, the existing substituent directs the position of the incoming electrophile. Halogens are deactivating yet ortho-, para-directing. In the case of a 1-halonaphthalene, the incoming electrophile will preferentially add to the 4-position (para) and to a lesser extent, the 2-position (ortho).

While less common for simple halonaphthalenes, nucleophilic aromatic substitution (SNAr) can occur, particularly when the naphthalene ring is substituted with strong electron-withdrawing groups at positions ortho or para to the halogen leaving group. This mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group.

Another pathway for nucleophilic substitution on halonaphthalenes is the SRN1 mechanism, which proceeds via a radical-anion intermediate.

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-X bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or etherification, are prominent examples where C-N and C-O bonds are formed from aryl halides. canada.ca While these are not direct halogenations, they are crucial for modifying halogenated naphthalenes. Furthermore, transition metals can catalyze the direct halogenation of C-H bonds, offering alternative regioselectivities. google.commdpi.com For instance, palladium catalysis can be used for the selective halogenation of naphthaldehydes. google.com

Nucleophilic Aromatic Substitution in Halonaphthalene Systems

Specific Synthetic Routes to 1-Bromo-4-chloronaphthalene

The synthesis of this compound can be approached through direct halogenation of a monosubstituted naphthalene or by the chemical conversion of a suitable precursor.

This is the most straightforward conceptual approach, involving the introduction of a halogen onto a pre-halogenated naphthalene.

Bromination of 1-Chloronaphthalene (B1664548): The direct bromination of 1-chloronaphthalene is a viable method for preparing this compound. The chlorine atom at the 1-position directs the incoming bromine electrophile primarily to the 4-position. This reaction is typically carried out using bromine (Br₂) in a suitable solvent, and a Lewis acid catalyst like iron(III) bromide (FeBr₃) can be employed to enhance the electrophilicity of the bromine.

Chlorination of 1-Bromonaphthalene (B1665260): Conversely, the chlorination of 1-bromonaphthalene can also yield the target compound. The bromine atom at the 1-position will direct the incoming chlorine to the 4-position. This electrophilic substitution would typically use chlorine gas (Cl₂) or a source of electrophilic chlorine, often in the presence of a Lewis acid catalyst. Research on the bromination of 1-bromonaphthalene to yield 1,4-dibromonaphthalene (B41722) provides a strong model for this type of reaction, indicating that the 4-position is highly favored. rsc.orgresearchgate.netmdpi.com

| Starting Material | Reagent(s) | Catalyst | Typical Conditions | Major Product | Reference |

|---|---|---|---|---|---|

| 1-Chloronaphthalene | Br₂ | FeBr₃ (optional) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | This compound | |

| 1-Bromonaphthalene | Cl₂ | FeCl₃ (optional) | Inert solvent | This compound | Analogous to rsc.orgresearchgate.netmdpi.com |

| 1-Bromonaphthalene | Br₂ | None | CH₂Cl₂, -30°C, 48h | 1,4-Dibromonaphthalene (90% yield) | rsc.orgmdpi.com |

An alternative and often highly regioselective strategy involves the use of precursor molecules that are then chemically converted to the desired product. The Sandmeyer reaction is a powerful tool in this context. mdpi.com

Sandmeyer Reaction: The Sandmeyer reaction allows for the conversion of an aromatic primary amine into a halide via a diazonium salt intermediate. mdpi.com To synthesize this compound, one could start with either 4-chloro-1-naphthylamine or 1-bromo-4-naphthylamine.

From 4-Chloro-1-naphthylamine: The synthesis would involve the diazotization of 4-chloro-1-naphthylamine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. nih.gov

From 1-Bromo-4-naphthylamine: Similarly, 1-bromo-4-naphthylamine can be diazotized and subsequently treated with copper(I) chloride (CuCl) to introduce the chlorine atom at the 4-position.

This method offers the advantage of unambiguous regiochemistry, as the positions of the substituents are defined by the starting amine.

| Precursor Amine | Step 1: Diazotization Reagents | Step 2: Halogenation Reagent | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-1-naphthylamine | NaNO₂, H⁺ (e.g., H₂SO₄, HCl) | CuBr | This compound | Analogous to nih.gov |

| 1-Bromo-4-naphthylamine | NaNO₂, H⁺ (e.g., H₂SO₄, HCl) | CuCl | This compound | Analogous to nih.gov |

Multi-step Synthetic Strategies

The creation of this compound typically involves multi-step synthetic pathways, as direct halogenation of naphthalene often leads to a mixture of isomers. udel.edu The sequence and nature of the halogenation steps are critical in determining the final product's regiochemistry.

A common conceptual approach involves the sequential halogenation of naphthalene. This process begins with the bromination or chlorination of the naphthalene ring, followed by the introduction of the second halogen. For instance, one could start with the monobromination of naphthalene to yield 1-bromonaphthalene. Subsequent chlorination must then be directed to the C-4 position. The directing effects of the existing bromo substituent, which is ortho-, para-directing, would favor substitution at the C-2 and C-4 positions. Steric hindrance from the peri-hydrogen at the C-8 position can influence the selectivity, often favoring the C-4 position. wordpress.com

Alternatively, the synthesis can commence with 1-chloronaphthalene. The subsequent bromination would then need to be controlled to achieve substitution at the C-4 position. The choice of Lewis acid catalyst and reaction conditions plays a pivotal role in guiding this regioselectivity.

Another sophisticated strategy involves the benzannulation of halogenated silylalkynes. This method provides a high degree of regiocontrol in constructing the substituted naphthalene skeleton from acyclic precursors. rsc.org For example, a suitably substituted phenyl derivative can react with a halogenated silylalkyne in a process that builds the second aromatic ring, incorporating the halogen atoms in the desired positions from the start. rsc.org This approach offers a powerful way to access polysubstituted naphthalenes that are difficult to obtain through direct substitution on the parent naphthalene. rsc.org

The Sandmeyer reaction represents another classic multi-step route. This would involve starting with a precursor like 4-chloro-1-naphthylamine. The amino group can be converted into a diazonium salt, which is then substituted by a bromine atom using a copper(I) bromide catalyst. This method provides unambiguous regiocontrol because the positions of the substituents are predetermined by the structure of the starting amine.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound is essential for maximizing yield and purity while minimizing side products. This involves the systematic adjustment of various reaction parameters, including temperature, solvent, catalyst, and reaction time. Research into the halogenation of naphthalene derivatives provides key insights into effective optimization.

For instance, in the bromination of 1-substituted naphthalenes, reaction conditions are critical. The bromination of 1-bromonaphthalene to produce 1,4-dibromonaphthalene, a closely related transformation, demonstrates the impact of temperature. A study showed that conducting the reaction with bromine (Br₂) in dichloromethane (B109758) (DCM) at a very low temperature of -30°C for 48 hours resulted in a high yield (90%) of the 1,4-isomer, with the 1,5-isomer being only a minor byproduct (2%). mdpi.comresearchgate.net In contrast, performing the reaction at a higher temperature (120°C) gave a lower yield of the 1,4-isomer (73%). mdpi.com

Similarly, photocatalytic methods have emerged for halogenation. The chlorination of naphthalene can be achieved using N-chlorosuccinimide (NCS) with a photocatalyst like Fast Green FCF under visible light. Optimization of this reaction showed that using 1.1 equivalents of NCS and 0.02 equivalents of the catalyst in acetonitrile (B52724) at ambient temperature for 24 hours provided a good balance of yield and economy. researchgate.net

The choice of catalyst and solvent system is also paramount. In Friedel-Crafts acylation of naphthalene, a related electrophilic substitution, the solvent can dramatically alter the isomeric product ratio. Acylation in carbon disulfide primarily yields the 1-isomer, whereas conducting the reaction in nitrobenzene (B124822) favors the 2-isomer, likely due to the formation of a bulky catalyst-reagent complex that attacks the less sterically hindered position. libretexts.org This principle of steric and electronic modulation by the solvent-catalyst system is directly applicable to optimizing the halogenation of substituted naphthalenes.

The following interactive table summarizes optimized conditions for related naphthalene halogenation reactions, illustrating the impact of different parameters on product yield and selectivity.

| Starting Material | Halogenating Agent | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Ref. |

| 1-Bromonaphthalene | Br₂ | None | Dichloromethane | -30 | 48 | 1,4-Dibromonaphthalene | 90 | mdpi.comresearchgate.net |

| 1-Bromonaphthalene | Br₂ | None | (No Solvent) | 120 | - | 1,4-Dibromonaphthalene | 73 | mdpi.com |

| Naphthalene | NCS | Fast Green FCF, White LED | Acetonitrile | Ambient | 24 | 1-Chloronaphthalene | - | researchgate.net |

| Naphthalene | Br₂ | Synclyst 13 | n-Hexane | 25 | 6 | 1,4-Dibromonaphthalene | 91 | researchgate.net |

| Naphthalene | Br₂ | KSF Clay | n-Hexane | 25 | 1 | 1,5-Dibromonaphthalene | (40)¹ | mdpi.comresearchgate.net |

¹Yield after crystallization from a mixture.

Stereochemical Control in Halogenation Processes

In the context of the planar, aromatic naphthalene system, "stereochemical control" primarily refers to regioselectivity—the ability to control which specific position on the ring undergoes substitution. The synthesis of this compound requires precise regiochemical control to install the halogen atoms at the C-1 (alpha) and C-4 (para) positions, avoiding the formation of other isomers.

Electrophilic substitution on naphthalene is generally favored at the C-1 (alpha) position over the C-2 (beta) position. This preference is due to the greater resonance stabilization of the carbocation intermediate (the sigma complex) formed during the alpha-attack. The intermediate for 1-substitution has more resonance structures that retain a complete benzene ring, making it more stable. wordpress.comlibretexts.org

However, this inherent preference can be modulated by reaction conditions, leading to either kinetically or thermodynamically controlled products.

Kinetic Control: Reactions at lower temperatures tend to favor the alpha-product because it is formed faster (lower activation energy). wordpress.com The synthesis of 1,4-dibromonaphthalene in high yield at -30°C is a clear example of kinetic control favoring the para-product in a substituted naphthalene. mdpi.com

Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the initially formed products to equilibrate to the most stable isomer. In naphthalene sulfonation, for example, the 1-sulfonic acid product (kinetic) can revert to naphthalene, which can then be sulfonated to form the more stable 2-sulfonic acid product (thermodynamic). wordpress.com The increased stability of the beta-product is often attributed to reduced steric strain. For 1-substituted naphthalenes, steric repulsion between the substituent at C-1 and the hydrogen atom at C-8 can make the alpha-position less stable than the beta-position. wordpress.com

In synthesizing this compound, the first halogen substituent directs the position of the second. A halogen at C-1 is ortho-, para-directing, activating the C-2 and C-4 positions for further electrophilic attack. While electronic effects activate both positions, steric hindrance often dictates the final outcome, making the C-4 position more accessible than the C-2 position. The use of structured solid catalysts, such as zeolites or clays, can also enhance regioselectivity by creating a constrained environment within their pores, selectively allowing the formation of one isomer over another due to shape-selective catalysis. mdpi.comcardiff.ac.uk

Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Structural Elucidation of 1-Bromo-4-chloronaphthalene

A combination of spectroscopic methods is essential for the unambiguous structural determination of this compound. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the electronic environment and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Naphthalenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are vital.

In ¹³C NMR spectroscopy, ten distinct signals are expected for the ten carbon atoms of this compound, as the molecule is asymmetric. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbons directly bonded to bromine and chlorine will exhibit shifts influenced by the electronegativity and heavy-atom effects of these substituents. Quaternary carbons, those bonded to the halogens and the bridgehead carbons, are typically observed as weaker signals. For comparison, the ¹³C NMR spectrum of 1-chloronaphthalene (B1664548) shows signals in the range of 124.44 to 134.56 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons, complex multiplet patterns expected. |

| ¹³C | 120 - 140 | Aromatic carbons. Carbons attached to halogens will have distinct shifts. |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₁₀H₆BrCl), the molecular ion peak is a key feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. docbrown.info The most abundant peaks in this cluster would correspond to [C₁₀H₆⁷⁹Br³⁵Cl]⁺, [C₁₀H₆⁸¹Br³⁵Cl]⁺ and [C₁₀H₆⁷⁹Br³⁷Cl]⁺, and [C₁₀H₆⁸¹Br³⁷Cl]⁺.

The fragmentation of this compound under electron ionization would likely involve the loss of the halogen atoms or the entire halo-substituent. Common fragmentation pathways for aromatic halides include the loss of a halogen radical (Br• or Cl•) or a hydrogen halide molecule (HBr or HCl). The resulting fragment ions can provide further structural confirmation. For instance, the mass spectrum of 1,4-dichlorobenzene (B42874) shows a molecular ion peak and fragment ions corresponding to the loss of a chlorine atom. rsc.org

Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z (mass-to-charge ratio) | Corresponding Ion | Expected Relative Abundance |

| 239.93 | [C₁₀H₆⁷⁹Br³⁵Cl]⁺ | High |

| 241.93 | [C₁₀H₆⁸¹Br³⁵Cl]⁺ / [C₁₀H₆⁷⁹Br³⁷Cl]⁺ | Highest |

| 243.93 | [C₁₀H₆⁸¹Br³⁷Cl]⁺ | Moderate |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the molecule.

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. These include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in

Aromatic C=C stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene (B1677914) ring system. mvpsvktcollege.ac.in

C-Cl stretching: Generally appears in the range of 850-550 cm⁻¹. orgchemboulder.com

C-Br stretching: Found at lower wavenumbers, typically between 690-515 cm⁻¹. orgchemboulder.com

A detailed analysis of the vibrational spectra can be aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. Such a theoretical approach was successfully used for the analysis of the FTIR and FT-Raman spectra of 1-bromo-4-fluoronaphthalene. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorptions in the UV region due to π→π* transitions of the aromatic system. The presence of halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λ_max) and can also affect the molar absorptivity. The UV-Vis spectrum of naphthalene shows several absorption bands, with the longest wavelength band appearing around 312 nm. libretexts.org It is expected that this compound would also absorb in this region of the UV spectrum.

X-ray Crystallography for Solid-State Structure Determination of Halogenated Naphthalenes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A significant finding is that this compound is isomorphous with 1,4-dichloronaphthalene (B155283). aip.orgresearchgate.netresearchgate.net This means they share the same crystal structure, which has been determined to be the monoclinic space group P2₁/c with four molecules per unit cell (Z=4). researchgate.netresearchgate.net The molecules in these crystals are stacked to form linear chains. aip.orgresearchgate.net This structural similarity is crucial for understanding the properties of mixed crystal systems. Although 1,4-dibromonaphthalene (B41722) has a different crystal structure, it can form extensive solid solutions with this compound. aip.orgresearchgate.net

Interactive Data Table: Crystallographic Data for Isomorphous 1,4-Dihalonaphthalenes

| Compound | Crystal System | Space Group | Z | Reference |

| 1,4-Dichloronaphthalene | Monoclinic | P2₁/c | 4 | researchgate.netresearchgate.net |

| This compound | Monoclinic | P2₁/c | 4 | aip.orgresearchgate.netresearchgate.net |

Spectroscopic Studies of Intermolecular Interactions in this compound Systems

The study of intermolecular interactions is crucial for understanding the physical properties of molecular solids, including their lattice stability and energy transfer characteristics. Raman spectroscopy is a particularly effective tool for probing the low-frequency phonon modes that arise from collective lattice vibrations.

Studies on binary solid solutions of 1,4-dihalonaphthalenes, including mixtures of 1,4-dichloronaphthalene with this compound, and this compound with 1,4-dibromonaphthalene, have provided significant insights into the nature of intermolecular forces in these systems. aip.orgresearchgate.net In these mixed crystals, it has been observed that all phonon modes are amalgamated, meaning that instead of observing separate phonon bands for each component, a single, broadened band at an intermediate frequency is seen. aip.orgresearchgate.netumich.edu This amalgamation is indicative of a true solid solution where the different molecules are randomly distributed within a common crystal lattice.

The stability of these mixed crystals is dependent on the degree of "chemical perturbation" introduced by the different halogen substituents. aip.orgresearchgate.net For instance, the solid solution of 1,4-dichloronaphthalene and this compound is stable across all compositions. aip.orgresearchgate.net However, in the alloy of this compound with the larger 1,4-dibromonaphthalene, the lattice becomes unstable in a critical concentration region. aip.orgresearchgate.net These studies highlight how subtle changes in molecular structure can have a significant impact on the collective properties of the solid state, which can be effectively probed by spectroscopic techniques.

Halogen Bonding Interactions

The crystal structure of 1,4-dichloronaphthalene reveals a monoclinic system with the space group P2₁/c. iucr.org The molecules in the crystal are arranged in stacks parallel to the shortest axis of the unit cell. iucr.org This packing arrangement facilitates various intermolecular interactions, including halogen bonding. In a related compound, 1,4-dichloronaphthalene-2,3-diol, intermolecular Cl···Cl interactions with a distance of 3.488 Å have been observed, which is within the sum of the van der Waals radii, indicating a halogen bond. iucr.org Given the similar substitution pattern and the established isomorphism, it is highly probable that analogous Br···Cl or Cl···Cl interactions contribute to the stability of the crystal lattice of this compound. The directionality of these halogen bonds, arising from the anisotropic distribution of electron density around the halogen atoms, is a key factor in the formation of the ordered crystalline solid. beilstein-journals.org

Table 1: Crystallographic Data for the Isomorphous 1,4-Dichloronaphthalene iucr.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.386(3) |

| b (Å) | 3.9394(6) |

| c (Å) | 16.693(6) |

| β (°) | 103.20(2) |

| Molecules per unit cell (Z) | 4 |

π-Hole and σ-Hole Bonding

Beyond the classical halogen bond, the concepts of π-hole and σ-hole bonding provide a more nuanced understanding of the non-covalent interactions involving this compound.

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom, along the extension of the bond axis. nih.gov In the case of halogenated compounds like this compound, the C-Br and C-Cl bonds lead to the formation of positive σ-holes on the bromine and chlorine atoms, respectively. These σ-holes are the electrophilic sites that participate in halogen bonding with nucleophiles, such as the electron-rich regions of neighboring molecules. The magnitude of the σ-hole is influenced by the polarizability of the halogen and the electron-withdrawing strength of the substituent.

A π-hole is a region of positive electrostatic potential located perpendicular to the plane of an aromatic ring system. cam.ac.uk In polycyclic aromatic hydrocarbons, electron-withdrawing substituents can enhance the positive character of the π-hole. For this compound, the electronegative bromine and chlorine atoms withdraw electron density from the naphthalene ring system, leading to the formation of a significant π-hole above and below the aromatic plane.

The interplay between σ-hole (halogen) bonding and π-hole interactions in this compound results in a complex and well-defined three-dimensional supramolecular assembly. The directional nature of both types of interactions is fundamental to the molecular recognition and self-assembly processes that govern the formation of its crystalline state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 1-Bromo-4-chloronaphthalene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound.

The electronic structure of this compound is defined by its aromatic naphthalene (B1677914) core, which is perturbed by the electron-withdrawing and heavy-atom effects of the bromine and chlorine substituents. While detailed ground-state molecular orbital analyses, such as HOMO-LUMO energy gaps and electrostatic potential maps specifically for this compound, are not extensively detailed in the available literature, the methodologies for such investigations are well-established. DFT calculations are routinely used to determine these properties, which are crucial for predicting a molecule's reactivity and electronic behavior. researchgate.netresearchgate.netekb.eg For instance, the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is key to understanding charge transfer characteristics. researchgate.net

A significant body of theoretical and experimental work has focused on the triplet excited states of this compound, which are fundamental to its photophysical properties. researchgate.netdtic.mil Studies on orientationally disordered solids of this compound at low temperatures (e.g., 4.2 K) have analyzed the temporal behavior of its phosphorescence. researchgate.net These investigations examine the probability of triplet-triplet energy transfer as a function of the distance between donor and acceptor molecules within the disordered solid. researchgate.netdtic.mil The mechanism of this energy transfer has been found to switch from a one-dimensional electron exchange mechanism at short times to a three-dimensional dipole-dipole mechanism at longer times, a phenomenon that can be rationalized and modeled using quantum chemical principles. dtic.mil

The this compound molecule possesses a rigid, planar naphthalene backbone. Consequently, its intramolecular conformational analysis is straightforward, as there are no rotatable single bonds that would give rise to different stable conformers (rotamers). However, in a broader sense, the "conformation" can be extended to describe the arrangement of molecules relative to one another in the solid state.

Computational methods are pivotal in predicting and interpreting the spectroscopic features of molecules. Time-dependent density functional theory (TD-DFT) is a common approach for predicting electronic absorption and emission spectra, including phosphorescence. researchgate.net While specific, comprehensive computational predictions for the full spectroscopic profile (NMR, IR, Raman, UV-Vis) of this compound are not detailed in the reviewed literature, the principles of such predictions are well-understood. For example, theoretical calculations can aid in the assignment of complex ¹³C NMR spectra. researchgate.net

The most studied spectroscopic feature of this compound is its phosphorescence spectrum, arising from the transition from the lowest triplet state (T₁) to the singlet ground state (S₀). Experimental studies have precisely measured the energy of this transition in various environments. Computational models aim to reproduce these values to validate the theoretical methods. The effect of halogen substitution and changes in crystal structure on the singlet-triplet transition energy have been systematically investigated for 1,4-dihalonaphthalenes. researchgate.netresearchgate.net It was found that the influence of the crystal structure can be more significant than the effect of substituting chlorine with bromine. researchgate.netresearchgate.net

| Parameter | Compound | Value | Observation/Method | Source |

|---|---|---|---|---|

| T₁ → S₀ Phosphorescence 0-0 Band | This compound (BCN) | ~20180 cm⁻¹ | Emission spectroscopy in mixed crystal with DBN at 77 K | researchgate.net |

| Singlet-Triplet Transition | This compound (BCN) | Disorder leads to large line width | Solid-state spectroscopy | researchgate.netresearchgate.net |

| T₁ → S₀ Phosphorescence 0-0 Band | 1,4-Dibromonaphthalene (B41722) (DBN) | 20199 cm⁻¹ | Emission spectroscopy at 77 K | researchgate.net |

Conformational Analysis of Halogenated Naphthalenes

Molecular Dynamics Simulations and Intermolecular Interactions

While specific classical molecular dynamics simulations for this compound in solution are not prominent in the literature, extensive research has been conducted on its intermolecular interactions and energy transfer dynamics in the solid state. These studies often involve mixed crystals, where this compound acts as a host or guest, to probe the effects of disorder.

The primary intermolecular interactions in halogenated naphthalenes are π-stacking of the aromatic rings and halogen bonding. Computational studies on related perfluorohalogenated naphthalenes show that interactions like σ-hole and π-hole bonding, governed by electrostatics and dispersion forces, are critical in their crystal engineering.

For this compound, the focus has been on exciton (B1674681) dynamics in mixed crystals with 1,4-dibromonaphthalene (DBN). upenn.edu These systems exhibit both substitutional disorder (Br vs. Cl) and orientational disorder. upenn.edu The dynamics of triplet-state spectral diffusion and energy transfer have been studied using time-resolved spectroscopy and explained with theoretical models. upenn.edu A key finding is that exciton transport in these mixed crystals is highly dependent on the concentration of the guest molecules and can be described by a percolation model, suggesting a two-dimensional transport topology. researchgate.net At a critical concentration of the guest, the efficiency of energy transfer changes abruptly. researchgate.net

| System | Phenomenon Studied | Theoretical Model/Finding | Source |

|---|---|---|---|

| BCN / DBN Mixed Crystals | Triplet Exciton Transport | Percolation model suggests a two-dimensional transport topology. | researchgate.net |

| BCN / DBN Mixed Crystals | Spectral Diffusion | Mechanism involves both orientational and substitutional disorder. | upenn.edu |

| Orientationally Disordered BCN Solid | Triplet-Triplet Energy Transfer | Mechanism switches from 1D exchange to 3D dipole-dipole. | dtic.mil |

| 1,4-Dihalonaphthalenes | Lattice Stability | BCN is isomorphous with 1,4-dichloronaphthalene (B155283); forms stable solid solutions. | researchgate.netresearchgate.net |

Reaction Pathway and Mechanism Prediction using Computational Tools

While specific computational studies detailing the reaction pathways of this compound are not readily found, the methods for such predictions are well-established for halogenated aromatic compounds. DFT calculations are a primary tool for exploring reaction mechanisms, identifying transition states, and calculating activation energies.

Potential reactions of this compound that could be modeled include:

Nucleophilic Aromatic Substitution: The substitution of either the bromine or chlorine atom by a nucleophile. Computational studies would predict the relative activation barriers for substitution at the C1 vs. C4 position and how the reaction is influenced by the solvent.

Reductive Dehalogenation: The removal of one or both halogen atoms. DFT studies on other molecules, like halouracils, have investigated the energetics of dehalogenation upon electron attachment, calculating activation barriers and reaction enthalpies (ΔH) and Gibbs free energies (ΔG). nih.gov

Cross-Coupling Reactions: Reactions like Suzuki or Stille coupling are common for aryl halides. Computational chemistry can elucidate the mechanism of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

For example, a DFT study on the Arbuzov reaction involving ethyl bromide and ethyl chloride showed that the reaction proceeds in two stages and that a polar solvent accelerates the process by lowering activation barriers. chemrxiv.org Such insights are invaluable for optimizing experimental reaction conditions.

In Silico Modeling of Environmental Fate for Halogenated Naphthalenes

In silico models are crucial for assessing the environmental fate of chemicals, especially for compounds like halogenated naphthalenes which can be persistent organic pollutants (POPs). guidechem.com These models predict a chemical's behavior in the environment based on its molecular structure.

The two main types of models used are:

Quantitative Structure-Activity Relationships (QSARs): These are statistical models that correlate a chemical's structural features (descriptors) with its properties and fate, such as biodegradability, bioaccumulation factor (BCF), and soil sorption coefficient (Koc).

Multimedia Fugacity Models: Models like the Quantitative Water Air Sediment Interaction (QWASI) model simulate the transport and partitioning of a contaminant between different environmental compartments (air, water, soil, sediment). researchgate.net

For halogenated naphthalenes, these models predict a tendency for persistence, bioaccumulation, and long-range transport. guidechem.com For instance, data for the closely related 1-chloronaphthalene (B1664548) shows it is expected to have slight mobility in soil, has a high potential for bioconcentration in aquatic organisms, and is not expected to hydrolyze readily in water. Its atmospheric half-life is estimated to be about one day due to reaction with hydroxyl radicals. Similar in silico approaches would be applied to this compound to estimate its environmental profile and potential risks.

| Model Type | Example Models | Predicted Parameters | Relevance to Halogenated Naphthalenes | Source |

|---|---|---|---|---|

| QSAR | VEGA, TOPKAT, BIOWIN | Ready Biodegradability, Toxicity | Used to screen for persistence and toxicity. | dtic.mil |

| QSAR (Structure Estimation) | Based on molecular connectivity indices | Koc, BCF, Henry's Law Constant | Predicts partitioning in soil, water, and air. | |

| Multimedia Fugacity Model | QWASI, BETR | Environmental distribution, transport, and fate | Simulates behavior in ecosystems like the Great Lakes. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions of 1-Bromo-4-chloronaphthalene

In electrophilic aromatic substitution (EAS) reactions, the naphthalene (B1677914) ring of this compound is deactivated compared to naphthalene itself. The directing effects of the halogens guide the position of the incoming electrophile. The C1-bromo and C4-chloro substituents direct electrophiles primarily to the unoccupied alpha positions (peri-positions) of the substituted ring, which are positions 5 and 8, and to the adjacent beta-positions, 2 and 3.

Generally, electrophilic attack on 1-substituted naphthalenes favors the 4-position. researchgate.netuomustansiriyah.edu.iq However, since this position is already occupied by chlorine in the title compound, substitution will be directed to the other ring. For instance, in 1-chloronaphthalene (B1664548), electrophilic nitration preferentially occurs at the 5-position. Similarly, sulfonation of 1-halogenated naphthalenes yields the 4-sulfonic acid, and further sulfonation can lead to disubstituted products like the 2,4- and 4,7-disulfonic acids. cdnsciencepub.com

For this compound, the directing effects of both halogens must be considered. The C1-bromo group strongly directs to positions 2 and 4 (blocked), and to a lesser extent, positions 5 and 8. The C4-chloro group directs to positions 3 and 5. The combined effect would strongly favor substitution at position 5, with potential for minor isomers forming at other available positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Bromo-4-chloro-5-nitronaphthalene |

| Halogenation | Br₂/FeBr₃ | 1,5-Dibromo-4-chloronaphthalene |

| Sulfonation | H₂SO₄ | This compound-5-sulfonic acid |

Note: The precise product distribution can be influenced by reaction conditions such as temperature and solvent.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNA) on this compound can proceed through different mechanisms, primarily the addition-elimination (SₙAr) and elimination-addition (benzyne) pathways. dalalinstitute.comgovtpgcdatia.ac.in The SₙAr mechanism is generally facilitated by strong electron-withdrawing groups at the ortho or para positions, which are absent in this molecule. dalalinstitute.com Therefore, forcing conditions are typically required for such substitutions.

The halogen atoms can act as leaving groups in nucleophilic substitution reactions. cymitquimica.com In cases where a nucleophile displaces a halogen, the greater reactivity of the C-Br bond compared to the C-Cl bond usually results in selective substitution of the bromine atom.

Reactions with very strong bases, such as sodium amide (NaNH₂) in liquid ammonia, can proceed via a benzyne (B1209423) intermediate. govtpgcdatia.ac.in This elimination-addition mechanism involves the formation of an aryne, which is then attacked by the nucleophile. This can lead to a mixture of products, including those where the incoming group is positioned adjacent to the original site of the leaving group (cine substitution). govtpgcdatia.ac.in Another potential pathway is the Sᵣₙ1 mechanism, which involves radical intermediates and is often initiated photochemically or by solvated electrons. acs.org

Cross-Coupling Reactions Involving this compound as a Building Block

This compound is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. A key aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds, allowing for selective, stepwise functionalization. The C-Br bond is significantly more reactive and will typically undergo oxidative addition to the metal catalyst under conditions where the C-Cl bond remains intact. chemspider.comyonedalabs.com

The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov For this compound, the reaction can be performed selectively at the C-Br bond. This allows for the synthesis of 4-chloro-1-arylnaphthalenes or related compounds. The remaining C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions if desired.

Table 2: Example of Selective Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base | Product |

|---|

Similar to the Suzuki-Miyaura reaction, other prominent cross-coupling methods can utilize this compound with high chemoselectivity.

Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org The higher reactivity of the C-Br bond allows for the selective formation of a new C-C bond at the C1 position.

Negishi Coupling : The Negishi coupling uses an organozinc reagent as the nucleophilic partner, also catalyzed by nickel or palladium. nih.govtaylorandfrancis.com It is known for its high functional group tolerance and reactivity. researchgate.netorgsyn.org Selective coupling at the C-Br position of this compound is expected.

Stille Coupling : This reaction employs organostannanes (organotin compounds) and is also a powerful tool in organic synthesis. thieme-connect.de The chemoselective coupling at the C-Br bond over the C-Cl bond is a well-established principle.

The general order of halide reactivity in these palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl, which underpins the selective functionalization of this compound.

Suzuki-Miyaura Coupling

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved using various reducing agents and catalytic systems. For dihalonaphthalenes like this compound, selective dehalogenation is possible due to the different strengths of the C-Br and C-Cl bonds.

The reactivity order for dehalogenation is typically I > Br > Cl. researchgate.net This allows for the selective removal of the bromine atom to yield 1-chloronaphthalene. For example, nickel boride, generated in situ from sodium borohydride (B1222165) and a nickel(II) salt, has been shown to effectively dehalogenate aryl halides, following this reactivity trend. researchgate.net Similarly, palladium-catalyzed reductions using reagents like polymethylhydrosiloxane (B1170920) (PMHS) can also achieve hydrodehalogenation, with aryl bromides being reduced more readily than aryl chlorides. msu.edu Electrochemical reduction methods have also been studied, where bromo and iodo derivatives are reduced more easily than their chloro counterparts. cdnsciencepub.com

Oxidative Reactions of Halonaphthalenes

The naphthalene ring system can undergo oxidation, though it is generally resistant. Under strong oxidizing conditions, halonaphthalenes can be converted to various oxidized products, including naphthoquinones. The presence of halogen substituents can influence the regioselectivity and rate of the oxidation. For example, the oxidation of 1-bromo-7-chloronaphthalene (B1611134) can lead to the formation of naphthoquinones or other oxidized derivatives. The specific products obtained from the oxidation of this compound would depend heavily on the oxidizing agent and the reaction conditions employed. Vigorous oxidation can lead to the cleavage of the aromatic ring system.

Applications in Advanced Materials Science

1-Bromo-4-chloronaphthalene as a Synthon for Conjugated Polymers and Oligomers

The term "synthon" refers to a building block used in chemical synthesis. Aryl halides, such as this compound, are considered highly versatile synthons for creating functional organic materials. The presence of both bromine and chlorine atoms provides differential reactivity, which can be exploited in sequential, site-selective cross-coupling reactions like the Suzuki or Stille reactions. libretexts.orgnih.gov These palladium-catalyzed reactions are foundational in modern polymer chemistry for forming carbon-carbon bonds and constructing the backbones of conjugated polymers. researchgate.netacs.orguni-wuppertal.de

In principle, the carbon-bromine bond is typically more reactive and susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows this compound to be used as an AB-type monomer. For instance, it could first react via its more labile bromo-substituent with a bis-boronic ester in a Suzuki coupling, leaving the chloro-substituent intact for a subsequent, different polymerization or functionalization step. This stepwise approach is crucial for creating complex and well-defined polymer architectures. While specific reports detailing the polymerization of this compound are not abundant in the literature, the synthesis of conjugated polymers from structurally similar halogenated monomers is well-established. For example, hyperbranched conjugated polymers have been successfully synthesized from AB2-type monomers containing multiple bromine end-groups. mdpi.com The principles of catalyst-transfer polycondensation and direct heteroarylation polymerization (DHAP) are commonly applied to bromo- and chloro-substituted aromatic compounds to produce high-molecular-weight polymers for electronic applications. researchgate.netresearchgate.net

The resulting naphthalene-containing polymers would benefit from the rigid and planar nature of the naphthalene (B1677914) unit, which can enhance π-π stacking and improve charge transport properties, a desirable feature for organic electronics. researchgate.netrsc.org

Integration into Organic Electronic Materials

Organic electronic materials are built from organic (carbon-based) small molecules or polymers. ucl.ac.uk Their applications in devices like light-emitting diodes (OLEDs) and solar cells are a major area of research. researchgate.net Halogenated materials, and specifically naphthalene-based compounds, are widely used as components in optoelectronic materials due to their excellent chemical stability and photophysical characteristics. researchgate.net

This compound is identified as an organic electroluminescent material. chemicalbook.com Electroluminescence is the phenomenon where a material emits light in response to an electric current, which is the fundamental principle behind OLEDs. This indicates its direct utility in the fabrication of electronic components, particularly OLED displays. chemicalbook.com

Naphthalene diimides (NDIs), a related class of naphthalene-based compounds, are among the most studied n-type (electron-transporting) organic semiconductors. google.comacs.org Chemical modification of the naphthalene core is a key strategy for developing new n-type materials with high performance and stability. acs.org The introduction of halogen atoms is a known method to modify the electronic properties and enhance the performance of organic semiconductors. ucl.ac.uk For instance, naphthalene-flanked diketopyrrolopyrrole (DPP) derivatives have been synthesized and shown to be promising p-type (hole-transporting) semiconducting materials for organic field-effect transistors (OFETs), with excellent thermal stability and high charge carrier mobility. rsc.org The integration of halogenated naphthalene units like this compound into larger conjugated systems is a viable strategy for developing new semiconducting materials.

Organic photovoltaics (OPVs), or organic solar cells, rely on a blend of electron-donor and electron-acceptor materials in a "photoactive layer" to convert sunlight into electricity. chalmers.semdpi.com The molecular engineering of these materials is critical for improving power conversion efficiency. rsc.org Halogenation is a key strategy used to tune the properties of both donor and acceptor materials. rsc.org

While the specific incorporation of this compound as a repeating unit in photovoltaic polymers is not extensively documented, the use of brominated and chlorinated building blocks is a common approach. For example, bromination of non-fullerene acceptors has been shown to improve device performance significantly. researchgate.net However, it is crucial to distinguish the role of this compound as a potential building block from its isomer, 1-chloronaphthalene (B1664548). 1-chloronaphthalene is widely used, not as a structural component of the active materials, but as a high-boiling-point solvent additive during the processing of the active layer. rsc.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.gov This additive helps to control the drying time and optimize the nanoscale morphology of the donor-acceptor blend, which is critical for efficient charge separation and transport. beilstein-journals.orgresearchgate.net

Organic Semiconductors

Role of Halogenation in Material Property Modulation

The presence and type of halogen atoms on a conjugated molecule have a profound impact on its physical and electronic properties. This "halogen effect" is a powerful tool for fine-tuning materials for specific applications.

In organic semiconductors, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern charge injection, charge transport, and the open-circuit voltage in solar cells. Halogenation is a primary strategy for tuning these energy levels.

The introduction of electron-withdrawing halogen atoms like chlorine and bromine typically stabilizes and lowers the energy of both the HOMO and LUMO levels. This effect is due to the inductive effect of the halogens, which alters the electrostatic potential of the molecule. This tuning can improve the ambient stability of n-type materials and better align the energy levels of donor and acceptor materials in a photovoltaic device to enhance performance. Research shows that halogenation can lead to:

Deeper Energy Levels : The introduction of halogens generally lowers the HOMO and LUMO energy levels, which can be beneficial for air stability and achieving higher open-circuit voltages in solar cells. rsc.org

Narrower Bandgaps : Halogenation can decrease the energy bandgap of conjugated compounds, allowing the material to absorb a broader range of the solar spectrum. rsc.org

Enhanced Intermolecular Interactions : Halogen atoms can participate in non-covalent interactions (e.g., halogen bonding), which can influence the solid-state packing of molecules, leading to more ordered crystalline structures and improved charge mobility.

The following table summarizes the effect of halogenation on the energy levels of a representative non-fullerene acceptor, demonstrating the general trend.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| BZIC (Non-halogenated) | -5.42 | -3.88 | 1.54 |

| BZIC-2Br (Brominated) | -5.85 | -3.92 | 1.93 |

| Y9-2Br (Brominated, extended conjugation) | -5.53 | -3.64 | 1.89 |

| Data sourced from a study on benzotriazole-based acceptors. nih.gov |

This compound is noted for its exceptional thermal stability, a crucial property for materials used in electronic devices that may operate at elevated temperatures. google.com The incorporation of rigid aromatic structures like naphthalene rings into a polymer backbone is a known strategy to increase the thermal resistance of the final material.

Furthermore, halogenated organic compounds, particularly those containing bromine and chlorine, are widely used as flame retardants. nih.gov They function primarily by a radical trap mechanism in the gas phase during combustion. When the material is heated, the carbon-halogen bonds break, releasing halogen radicals (Br• and Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thus quenching the fire. researchgate.net The presence of both bromine and chlorine in this compound suggests its potential utility in imparting flame-retardant properties to polymers and other materials, enhancing their safety in various applications. nih.gov

Environmental Chemistry and Fate

Occurrence and Distribution of Mixed Halogenated Naphthalenes in Environmental Matrices

Mixed halogenated naphthalenes, including bromo-chloro substituted congeners, are found globally in various environmental compartments. Their distribution is a result of their persistence, potential for long-range transport, and lipophilic nature, which leads to their accumulation in organic matter and biota. tandfonline.com

Mixed halogenated naphthalenes, like their chlorinated counterparts (PCNs), are considered semi-volatile organic compounds (SVOCs). tandfonline.communi.cz This property allows them to partition between the gas phase and atmospheric particles, facilitating long-range atmospheric transport to regions far from their original sources, including the Arctic and Antarctica. muni.czpops.int The degree of halogenation influences their volatility; volatility tends to decrease as the number of halogen atoms increases. inchem.org

Atmospheric transport is a key pathway for the global distribution of these contaminants. pops.int Once in the atmosphere, they can be removed via dry or wet deposition. inchem.org Their association with particulate matter means they can be washed out of the atmosphere by rain, depositing them onto soil and water surfaces. inchem.org Monitoring studies have detected various halogenated naphthalenes in the air of remote, rural, and urban areas, indicating widespread atmospheric distribution. inchem.org

Table 1: Atmospheric Concentrations of Chlorinated Naphthalenes (PCNs) in Various Locations

| Location Type | Concentration Range (pg/m³) | Predominant Congeners |

| Remote Sites | 1–40 | Tri- and Tetrachloronaphthalenes |

| "Semirural" Sites | Up to 150 | Tri- and Tetrachloronaphthalenes |

| Near Manufacturing Sites (Historical) | 25–2,900 ng/m³ | Not specified |

This table presents data for Polychlorinated Naphthalenes (PCNs) as a proxy for understanding the atmospheric behavior of mixed halogenated naphthalenes. Data sourced from a 2001 report. inchem.org

Due to their low water solubility and tendency to adsorb to organic matter, mixed halogenated naphthalenes are frequently detected in aquatic sediments, which act as a major environmental sink. inchem.orgmdpi.com The water solubility of halogenated naphthalenes generally decreases as the degree of halogenation increases. tandfonline.comtandfonline.com While lower halogenated congeners can be found dissolved in the water column, higher halogenated compounds partition strongly to sediment and suspended particles. inchem.orgmdpi.com

Studies have documented the presence of PCNs in surface water, groundwater, and sediments, often with higher concentrations found near industrial areas, former manufacturing sites, and landfills. inchem.orgtandfonline.com For instance, total PCN concentrations in sediments of the Yangtze River in China were found to range from 0.103 to 1.631 ng/g. mdpi.com Research on edible marine fish from UK waters also detected mixed halogenated compounds, indicating their entry into aquatic food webs. nih.gov

Table 2: Concentrations of Polychlorinated Naphthalenes (PCNs) in Aquatic Systems

| Matrix | Location | Concentration |

| Surface Water | Near former manufacturing plants (1970s) | Up to 5.5 µg/L |

| Surface Water | Recent studies | Low ng/L range |

| River Water | River Chenab, Pakistan | 178-489 ng/L |

| Sediment | Unpolluted sites | 0.2 µg/kg |

| Sediment | Polluted sites | 250 µg/kg |

| Sediment | Yangtze River, China | 0.103 - 1.631 ng/g |

This table compiles data on Polychlorinated Naphthalenes (PCNs) from various studies to illustrate their occurrence in aquatic environments. inchem.orgmdpi.comoaepublish.com

In terrestrial environments, mixed halogenated naphthalenes are expected to adsorb strongly to soil organic carbon. inchem.org This sorption tendency increases with the degree of halogenation, making soil a significant reservoir for these contaminants. inchem.org Historical contamination at former industrial sites has led to high concentrations in soil, with levels up to 1300 mg/kg reported in the early 1980s at contaminated locations. inchem.org

Bioaccumulation in terrestrial and aquatic biota is a significant concern. tandfonline.com Due to their lipophilic nature, these compounds accumulate in the fatty tissues of organisms. tandfonline.comtandfonline.com They have been detected in various species, including fish, shrimp, and marine mammals. inchem.orgtandfonline.com The level of bioaccumulation tends to increase with the degree of chlorination, although the most highly chlorinated congeners may not bioaccumulate as readily due to very limited absorption. inchem.org They have also been found in vegetation such as lichens and moss, which can serve as biomonitors for atmospheric deposition. researchgate.net

Table 3: Concentrations of Polychlorinated Naphthalenes (PCNs) in Terrestrial Systems

| Matrix | Location Context | Concentration |

| Soil | Contaminated sites (early 1980s) | Up to 1300 mg/kg |

| Soil | Former chlor-alkali plant (recent) | 18 mg/kg (dry weight) |

| Biota (Fish) | Various locations | Up to 300 µg/kg (lipid weight) |

This table presents data on Polychlorinated Naphthalenes (PCNs) to show their distribution in soil and biota. inchem.org

Aquatic Systems (Water and Sediment)

Formation Mechanisms of 1-Bromo-4-chloronaphthalene as an Unintentional Byproduct

This compound is not known to be commercially manufactured. Its presence in the environment is attributed to unintentional formation during high-temperature processes where sources of naphthalene (B1677914), bromine, and chlorine are simultaneously present.

Waste incineration is considered a major source of halogenated naphthalenes in the environment. inchem.orgoaepublish.com Industrial thermal processes such as cement production, magnesium production, and metal refining (e.g., copper and aluminum smelting) are also significant sources. pops.intsemanticscholar.org These processes often involve high temperatures and the presence of chlorine, which can react with naphthalene structures present in the fuel or waste stream to form PCNs. pops.intsemanticscholar.org

The formation of this compound specifically would require a source of both bromine and chlorine. This can occur during the incineration of mixed waste streams that contain both chlorinated materials (like PVC plastics) and brominated materials. The co-combustion of these materials provides the necessary elemental precursors for the formation of mixed bromo-chloro aromatic compounds, including mixed halogenated naphthalenes, dioxins, and furans. researchgate.net

Brominated flame retardants (BFRs) are a class of chemicals added to numerous consumer and industrial products to reduce flammability. tandfonline.commiljodirektoratet.no Many of these products eventually enter the waste stream and are incinerated. During combustion or thermal degradation, BFRs like polybrominated diphenyl ethers (PBDEs) can act as precursors for the formation of other hazardous compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). researchgate.net

If chlorine is present during the thermal degradation of BFRs, mixed halogenated compounds can be formed. researchgate.net For example, the incineration of electronic waste, which contains both BFRs and chlorinated plastics, creates conditions suitable for the formation of polybrominated/chlorinated dibenzofurans (PBCDFs). It is through this same mechanism that the naphthalene structure, if present or formed, can be co-halogenated with both bromine and chlorine, leading to the unintentional synthesis of compounds like this compound.

Combustion Processes

Environmental Persistence and Bioaccumulation Potential of Halogenated Naphthalenes

Halogenated naphthalenes, a class of compounds that includes this compound, are recognized for their environmental persistence. msdvetmanual.comtandfonline.com Their chemical stability, a property that made them useful in various industrial applications, also contributes to their resistance to environmental degradation. researchgate.netscirp.orgscirp.org Like their well-studied relatives, polychlorinated biphenyls (PCBs), halogenated naphthalenes can remain in the environment for extended periods. msdvetmanual.com

The persistence of these compounds is influenced by the degree and type of halogen substitution. Generally, the persistence of halogenated naphthalenes increases with the number of halogen atoms. inchem.org Higher chlorinated naphthalenes are expected to have a strong tendency to adsorb to soil and sediment, a characteristic that contributes to their long-term presence in these environmental compartments. inchem.org For instance, predicted half-lives for some halogenated compounds in soil and sediment can be on the order of hundreds or even thousands of days. ca.gov While specific data for this compound is limited, the behavior of other halogenated naphthalenes provides insight into its likely environmental fate. Polychlorinated naphthalenes (PCNs) are listed as persistent organic pollutants (POPs) under the Stockholm Convention due to their persistence, potential for long-range transport, and toxicity. tandfonline.com

The bioaccumulation potential of halogenated naphthalenes is a significant environmental concern. These compounds are lipophilic (fat-loving), meaning they tend to accumulate in the fatty tissues of living organisms. tandfonline.com This accumulation can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. pops.int The tendency to bioaccumulate generally increases with the degree of chlorination, although the most heavily chlorinated congeners may show reduced bioaccumulation due to very low water solubility. tandfonline.cominchem.org Halogenated naphthalenes have been shown to be highly bioaccumulative in fish. inchem.org The octanol-water partition coefficient (Log Kow), a key indicator of bioaccumulation potential, is high for these compounds. ca.gov For example, the predicted Log Kow for 1-bromo-2-chloronaphthalene (B1601170) is approximately 4.61, indicating a strong tendency to partition into organic matter and biota rather than water.

Table 1: Predicted Environmental Fate Properties of Analogous Halogenated Compounds

This table presents predicted data for compounds structurally related to this compound, illustrating the general environmental behavior of this chemical class.

| Property | Compound | Predicted Value | Significance | Source |

| Persistence | Hexachloronaphthalene | Half-life in sediment: >1 year | High persistence in sedimentary environments. | ca.gov |

| 1,4-Dichloronaphthalene (B155283) | Atmospheric half-life: 2.7 days | Subject to atmospheric degradation via photolysis. | inchem.org | |

| Bioaccumulation | 1-Bromo-2-chloronaphthalene | Log Kow: 4.61 | High potential to accumulate in organisms. | |

| Chlorinated Paraffins (C12, 60% Cl) | Bioaccumulation Factor (BCF): 1,000-50,000 | Significant accumulation in aquatic life. | ca.gov | |

| 1-Chloronaphthalene (B1664548) | BCF: 142-338 (in carp) | Moderate to high bioaccumulation in fish. | guidechem.com | |

| Sorption | Chlorinated Naphthalenes | Soil Organic Carbon-Water Partition Coefficient (Koc) | Increases with chlorination, indicating strong binding to soil/sediment for higher congeners. | inchem.org |

Note: This data is for analogous compounds and is intended to be indicative of the potential behavior of this compound.

Photodegradation and Other Abiotic Transformation Processes

Abiotic transformation processes, particularly photodegradation, are important pathways for the breakdown of halogenated naphthalenes in the environment. These compounds absorb light in the environmentally relevant ultraviolet (UV) spectrum, which can initiate their decomposition. inchem.org

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. For halogenated aromatic hydrocarbons, this process often proceeds through dehalogenation—the cleavage of the carbon-halogen bond. copernicus.org Studies on halogenated polycyclic aromatic hydrocarbons (XPAHs), which include chlorinated and brominated derivatives, suggest a transformation mechanism that begins with dehalogenation, followed by oxidation. copernicus.org The rate of this transformation is influenced by several factors, including the structure of the parent compound and the nature of the halogen substituent. Research indicates that brominated PAHs may transform faster than their chlorinated counterparts. copernicus.org

The photolysis of 1-chloronaphthalene has been observed in laboratory settings. When exposed to light with wavelengths greater than 290 nm (within the solar spectrum), aqueous solutions of 1-chloronaphthalene showed a 26% degradation after 20 hours. guidechem.com This suggests that direct photolysis can be a relevant fate process in sunlit surface waters. inchem.org The efficiency of photodegradation can be affected by the environmental matrix. For example, the presence of inorganic salts can decrease the rate of photodegradation in water. guidechem.com In the atmosphere, an estimated half-life of 2.7 days for 1,4-dichloronaphthalene points to photolysis as a significant removal mechanism. inchem.org

Other abiotic processes, such as hydrolysis (reaction with water), are generally not considered significant degradation pathways for halogenated naphthalenes under typical environmental conditions due to the stability of the aromatic ring and the carbon-halogen bonds. researchgate.netscirp.org Therefore, photodegradation remains the primary abiotic transformation process for these compounds in the environment.

Table 2: Summary of Abiotic Transformation Processes for Halogenated Naphthalenes

| Process | Description | Key Findings | Influencing Factors | Source |

| Photodegradation (Photolysis) | Chemical breakdown initiated by absorption of light energy. | Primary abiotic degradation pathway. inchem.org | Sunlight intensity, presence of sensitizing substances. | inchem.orgcopernicus.org |

| Proceeds via dehalogenation followed by oxidation. copernicus.org | Brominated compounds may degrade faster than chlorinated ones. copernicus.org | |||

| Confirmed for 1-chloronaphthalene in water. guidechem.com | Environmental matrix (e.g., salts in water) can alter rates. guidechem.com | |||

| Hydrolysis | Reaction with water leading to chemical breakdown. | Generally not a significant degradation pathway for these stable compounds. | pH, temperature (but overall rate is very slow). | researchgate.netscirp.org |

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Halogenated Naphthalenes

The initial and critical step in the analysis of halogenated naphthalenes like 1-bromo-4-chloronaphthalene is the extraction and isolation of the analyte from the sample matrix. nih.gov The choice of technique depends on the nature of the sample (e.g., water, soil, air, biological tissue). tandfonline.com

Commonly employed extraction methods include:

Liquid-Liquid Extraction (LLE): This traditional method is often used for water samples, where organic solvents like hexane (B92381) or dichloromethane (B109758) are used to partition the nonpolar halogenated naphthalenes from the aqueous phase. tandfonline.com

Solid-Phase Extraction (SPE): SPE is a widely used and more modern technique for aqueous samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of an organic solvent. nih.gov This method is considered more environmentally friendly due to the reduced solvent usage. nih.gov

Soxhlet Extraction: For solid samples such as soil, sediment, and dust, Soxhlet extraction using solvents like dichloromethane or toluene (B28343) is a well-established and effective method. tandfonline.comosti.govub.edu

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE is an automated technique that uses high temperature and pressure to quickly and efficiently extract analytes from solid and semisolid matrices, using less solvent compared to classical methods. tandfonline.comub.edu

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to facilitate the extraction of analytes from solid samples into a solvent. researchgate.net

QuEChERS: Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, this method has gained popularity for its simplicity and efficiency, involving solvent extraction followed by a cleanup step. nih.gov

Following extraction, a "clean-up" step is often necessary to remove interfering compounds from the extract. chromatographyonline.com This is commonly achieved using column chromatography with adsorbents like silica, alumina, or Florisil. ub.educhromatographyonline.com For congener-specific analysis of polychlorinated naphthalenes (PCNs), an enrichment procedure using an activated carbon column is often required. inchem.orgwho.int

Chromatographic Separation Methods for this compound

Chromatography is essential for separating this compound from other related compounds and matrix components before detection.

Gas Chromatography (GC) for Congener-Specific Analysis

Gas chromatography (GC) is the cornerstone for the analysis of halogenated naphthalenes. chromatographyonline.comresearchgate.net High-resolution capillary GC, in particular, is crucial for separating individual congeners (isomers) of halogenated naphthalenes, which is vital as the toxicity can vary significantly between them. chromatographyonline.cominchem.org

A significant challenge in GC analysis is the co-elution of some congeners, even on a single high-resolution column. inchem.org To address this, dual-column analysis is sometimes employed. chromatographyonline.com The choice of the capillary column's stationary phase is critical for achieving the desired separation. researchgate.net

High-Performance Liquid Chromatography (HPLC)

While GC is more common, high-performance liquid chromatography (HPLC) also finds application in the analysis of halogenated compounds. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a typical configuration. tandfonline.comresearchgate.net A study demonstrated the use of HPLC with a C18 column and a mobile phase of methanol/water for separating halogenated compounds. researchgate.net HPLC can be particularly useful for less volatile or thermally labile compounds. nih.gov

Spectrometric Detection and Quantification

Following chromatographic separation, highly sensitive detectors are required for the identification and quantification of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS), especially when coupled with GC (GC-MS), is the most powerful and widely used detection technique for halogenated naphthalenes. chromatographyonline.comresearchgate.net MS identifies compounds based on their mass-to-charge ratio. However, it cannot distinguish between isomers that have the same mass. chromatographyonline.com

For this reason, high-resolution mass spectrometry (HRMS) is often the preferred method. researchgate.netmmu.ac.uk HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and helping to differentiate between compounds with very similar masses. measurlabs.comemerypharma.com GC-HRMS is considered the gold standard for the analysis of persistent halogenated organic compounds like dioxins and PCNs. mmu.ac.uk

Table 1: Comparison of Mass Spectrometry Techniques for Halogenated Naphthalene (B1677914) Analysis

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| GC-MS | Separates compounds by GC, which are then ionized and detected based on their mass-to-charge ratio. chromatographyonline.comresearchgate.net | Good sensitivity and selectivity; provides structural information. chromatographyonline.com | Cannot distinguish between isomers with the same mass. chromatographyonline.com |

| GC-HRMS | Similar to GC-MS but with a mass analyzer capable of very high resolution. researchgate.netmmu.ac.uk | Provides highly accurate mass measurements, allowing for elemental composition determination and differentiation of closely related compounds. measurlabs.comemerypharma.com | Higher cost and complexity. |

| LC-MS/MS | Uses liquid chromatography for separation followed by two stages of mass analysis for high selectivity. nih.gov | Suitable for a wider range of compounds, including less volatile ones; highly selective and sensitive. nih.govnih.gov | Matrix effects can be more pronounced than in GC-MS. |

Electron Capture Detection (ECD)

The electron capture detector (ECD) is a highly sensitive and selective detector for electronegative compounds, particularly those containing halogens. airproducts.com.twwikipedia.orgscioninstruments.com It was invented in 1957 by James Lovelock and revolutionized the analysis of trace amounts of compounds like pesticides and CFCs. wikipedia.org

An ECD operates by using a radioactive source (typically ⁶³Ni) to generate a constant stream of electrons, creating a standing current. wikipedia.orgchromatographyonline.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a reduction in the current that is measured as a peak. airproducts.com.twwikipedia.org The ECD can be 10 to 1000 times more sensitive than a flame ionization detector (FID) for halogenated compounds. wikipedia.org However, it has a limited linear dynamic range. wikipedia.orgpublications.gc.ca

Table 2: Performance Characteristics of Electron Capture Detector (ECD)

| Parameter | Description |

|---|---|

| Sensitivity | Extremely high for halogenated compounds, with detection limits in the femtogram-per-second (fg/s) range. wikipedia.org |

| Selectivity | Highly selective for electronegative compounds like those containing halogens, nitriles, or nitro groups. wikipedia.orgscioninstruments.com |

| Linear Dynamic Range | Limited, typically around three to four orders of magnitude. chromatographyonline.compublications.gc.ca |

| Carrier Gas | Nitrogen is commonly used as it is easily ionized. wikipedia.org If helium is used, a make-up gas is required. airproducts.com.tw |

| Radioactive Source | Typically a ⁶³Ni foil. wikipedia.orgscioninstruments.com |

Quality Assurance and Quality Control in Analysis of Halogenated Naphthalenes